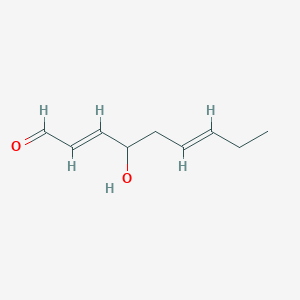

4-Hydroxynona-2,6-dienal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129047-94-5 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(2E,6E)-4-hydroxynona-2,6-dienal |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h3-5,7-9,11H,2,6H2,1H3/b4-3+,7-5+ |

InChI Key |

SGYMXVFEVUMCKO-UHFFFAOYSA-N |

SMILES |

CCC=CCC(C=CC=O)O |

Isomeric SMILES |

CC/C=C/CC(/C=C/C=O)O |

Canonical SMILES |

CCC=CCC(C=CC=O)O |

Synonyms |

4-hydroxynona-2,6-dienal |

Origin of Product |

United States |

Biosynthesis and Endogenous Generation Mechanisms of 4 Hydroxynona 2,6 Dienal

Precursor Lipid Substrates and Omega-6 Fatty Acid Oxidation Pathways

The primary precursors for the biosynthesis of 4-Hydroxynona-2,6-dienal are omega-6 (n-6) polyunsaturated fatty acids (PUFAs). nih.govmdpi.com Linoleic acid (C18:2) and arachidonic acid (C20:4), which are essential fatty acids obtained from the diet, are the most significant substrates for 4-HNE formation. nih.govarchivesofmedicalscience.com These n-6 PUFAs are abundant in cellular membranes, particularly within phospholipids (B1166683).

The oxidation of these fatty acids is the foundational pathway leading to 4-HNE. This process specifically targets the carbon-carbon double bonds within the fatty acid chain. nih.gov When n-6 PUFAs are subjected to oxidative attack, they are converted into lipid hydroperoxides, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from arachidonic acid. nih.govnih.gov These hydroperoxides are unstable intermediates that subsequently decompose to form a variety of products, including 4-HNE. nih.gov

Cardiolipin (B10847521), a unique phospholipid found almost exclusively in the inner mitochondrial membrane, is a particularly potent source of 4-HNE when it contains multiple linoleic acid chains. nih.gov The oxidation of tetralinoleoyl cardiolipin can lead to significant intramolecular reactions, enhancing the production of 4-HNE within mitochondria. nih.gov

Table 1: Key Precursor Substrates for this compound Formation

| Precursor Substrate | Classification | Common Source/Location |

| Linoleic Acid | Omega-6 PUFA | Vegetable oils, nuts, seeds, cellular membranes archivesofmedicalscience.com |

| Arachidonic Acid | Omega-6 PUFA | Cellular membranes, meat, eggs nih.govarchivesofmedicalscience.com |

| Cardiolipin (Linoleate-rich) | Phospholipid | Inner mitochondrial membrane nih.gov |

Free Radical-Mediated Formation Processes

The non-enzymatic formation of this compound is predominantly driven by free radical-mediated chain reactions. nih.gov This process, known as lipid peroxidation, can be initiated by reactive oxygen species (ROS) such as the hydroxyl radical (OH•). nih.gov

The mechanism can be summarized in the following key steps:

Initiation: A free radical abstracts a hydrogen atom from a bis-allylic position of an n-6 PUFA, creating a lipid radical (L•). nih.govnih.gov

Propagation: The lipid radical reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). nih.gov This peroxyl radical can then abstract a hydrogen atom from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH). nih.gov

Decomposition: The lipid hydroperoxide (e.g., 13-HPODE) is unstable. It can be reduced by transition metal ions like Fe²⁺ to form a lipid alkoxy radical (LO•). nih.gov This alkoxy radical undergoes a series of reactions, including β-scission (cleavage of a carbon-carbon bond), which ultimately breaks down the fatty acid chain to yield 4-HNE and other aldehydic products. nih.gov

An alternative free radical mechanism involves the intramolecular addition of a peroxyl radical, particularly in complex lipids like cardiolipin, which can decompose to form 4-HNE. nih.gov Another proposed pathway involves the intermolecular addition of a peroxyl radical, forming an unstable dimeric peroxide that subsequently decomposes to generate 4-HNE precursors. nih.gov

Enzymatic and Non-Enzymatic Pathways of this compound Generation

The generation of this compound occurs through both non-enzymatic, free-radical driven processes and specific enzymatic pathways. researchgate.netmdpi.com

Non-Enzymatic Pathways: As detailed in the section above, the primary non-enzymatic route is the free-radical-mediated peroxidation of n-6 PUFAs. nih.gov This pathway is often initiated by oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses. researchgate.net This process is generally non-specific and results in a mixture of lipid peroxidation products. mdpi.com The decomposition of lipid hydroperoxides, formed during this process, is a critical step. nih.gov For instance, a dimeric hydroperoxide can break down to yield 4-hydroperoxynonenal (4-HPNE), which is then reduced to form 4-HNE. nih.gov

Enzymatic Pathways: Specific enzymes can also catalyze the formation of 4-HNE precursors. The key enzymes involved are lipoxygenases (LOX), particularly 15-lipoxygenase (15-LOX). nih.gov There are two main types:

15-LOX-1: Found in cells like reticulocytes and macrophages.

15-LOX-2: Expressed in tissues such as the skin, cornea, and prostate. nih.gov

These enzymes catalyze the controlled oxidation of arachidonic acid and linoleic acid to form specific hydroperoxide precursors (15-HPETE and 13-HPODE, respectively), which can then be converted to 4-HNE. nih.gov Additionally, enzymatic systems that generate free radicals, such as the cytochrome P450 system, can contribute to 4-HNE formation by initiating lipid peroxidation. nih.gov

Table 2: Comparison of 4-HNE Generation Pathways

| Pathway | Mediator | Key Characteristics |

| Non-Enzymatic | Free Radicals (ROS) | Non-specific, chain reaction, associated with uncontrolled oxidative stress. mdpi.comnih.govresearchgate.net |

| Enzymatic | Lipoxygenases (15-LOX) | Specific, controlled oxidation of PUFAs to form precursors. nih.gov |

Contextual Factors Influencing this compound Production in Biological Systems

The rate and extent of this compound production in vivo are influenced by a variety of physiological and pathological factors.

Substrate Availability and Membrane Composition: The amount of 4-HNE formed is directly related to the abundance of its n-6 PUFA precursors. nih.gov Tissues with membranes rich in linoleic and arachidonic acids are more susceptible to generating 4-HNE. Furthermore, the specific type of phospholipid matters; for example, the oxidation of dilinoleoylphosphatidylcholine (B162881) (DLPC) and tetralinoleoyl cardiolipin (L4CL) yields significantly more 4-HNE than the oxidation of palmitoyllinoleoylphosphatidylcholine (PLPC). nih.gov

Oxidative Stress Levels: The balance between pro-oxidants and antioxidants is a critical determinant. Conditions of high oxidative stress, where the production of ROS exceeds the capacity of antioxidant defense systems (e.g., glutathione (B108866), superoxide (B77818) dismutase), lead to increased lipid peroxidation and consequently, elevated 4-HNE generation. researchgate.netresearchgate.net

Exposure to Pro-oxidants: The presence of external or internal pro-oxidants can stimulate 4-HNE production. For instance, incubation of liver cells with agents like carbon tetrachloride (CCl₄) or excess iron (in the form of ADP-iron) has been shown to trigger significant 4-HNE formation. researchgate.net

Metabolic Activity: The metabolic state of the cell influences ROS production. The mitochondrial respiratory chain is a major site of superoxide generation, a primary ROS. nih.gov Therefore, conditions affecting metabolic rate can alter 4-HNE levels. Conversely, the cellular capacity to metabolize and detoxify 4-HNE is also crucial; liver hepatocytes, for example, can metabolize the aldehyde very rapidly, which affects its steady-state concentration. scispace.com

Dietary Factors: High intake of omega-6 fatty acids, particularly from vegetable oils, can increase the pool of available precursors for 4-HNE. uni-heidelberg.de The heating of these oils can further promote oxidation, leading to the formation of reactive aldehydes before consumption. uni-heidelberg.de

Molecular Reactivity and Adduct Formation of 4 Hydroxynona 2,6 Dienal

Electrophilic Nature and Multifunctional Reactivity

4-HNE possesses a notable electrophilic character and high reactivity due to its three functional groups: a carbon-carbon double bond, a carbonyl group, and a hydroxyl group. unizg.hrnih.gov This structure allows 4-HNE to readily react with nucleophilic groups present in cellular macromolecules. nih.govnih.gov Specifically, the conjugated system of the C=C double bond and the carbonyl group creates a partial positive charge on carbon 3, which is further amplified by the hydroxyl group at carbon 4, making it a primary site for nucleophilic attack. nih.gov Consequently, 4-HNE rapidly forms adducts with molecules containing thiol and amino groups. nih.govnih.gov

The primary targets for 4-HNE adduction are the amino acid residues cysteine, histidine, and lysine (B10760008) within proteins. nih.govnih.gov The reactivity order for Michael addition, the predominant reaction, is Cysteine > Histidine > Lysine. unizg.hrnih.gov While 4-HNE can diffuse within and out of cells, a significant portion, estimated to be between 2-8%, reacts with proteins to form stable adducts. unizg.hrnih.gov This reactivity underlies its role in a multitude of cellular processes and pathological conditions.

Protein Adduction Mechanisms and Characterization

The modification of proteins by 4-HNE is a critical aspect of its biological activity, leading to alterations in protein structure and function. imrpress.com The primary mechanisms of protein adduction involve Michael addition and Schiff base formation. wikipedia.orgnih.gov

4-HNE readily undergoes Michael addition reactions with the nucleophilic side chains of cysteine, histidine, and lysine residues. wikipedia.orgnih.govnih.gov This reaction involves the addition of the nucleophile to the electrophilic C3 of the α,β-unsaturated aldehyde. researchgate.net The order of reactivity for Michael adduct formation is generally considered to be Cysteine > Histidine > Lysine. unizg.hrnih.gov Michael adducts with the thiol group of cysteine and the imidazole (B134444) group of histidine are stable. acs.org In contrast, the Michael addition to the ε-amino group of lysine is reversible. acs.org

Kinetic studies have revealed that the formation of 4-HNE adducts is pH-dependent, with a preference for cysteine thiolate sites. unizg.hrnih.gov The reactivity is also influenced by the protein's structure and the pKa of the specific cysteine residue. unizg.hr Quantum chemical calculations have shown that an aqueous environment enhances the reactivity of 4-HNE towards cysteine, and this reactivity is further increased when cysteine is in its ionized cysteinate form. nih.gov

In addition to Michael addition, 4-HNE can react with primary amine groups, such as the ε-amino group of lysine and the guanidinium (B1211019) group of arginine, to form Schiff bases. wikipedia.orgnih.gov This reaction involves the carbonyl group of 4-HNE. aston.ac.uk The formation of a Schiff base with lysine is a reversible process. acs.org However, these initial adducts can undergo further reactions, such as cyclization and dehydration, to form more stable pyrrole (B145914) derivatives. acs.org While arginine can form adducts, this typically occurs under non-physiological conditions like high alkalinity and temperature. acs.org

| Reaction Type | Amino Acid Residue | Reactive Group | Adduct Stability |

|---|---|---|---|

| Michael Addition | Cysteine | Thiol (-SH) | Stable |

| Michael Addition | Histidine | Imidazole | Stable |

| Michael Addition | Lysine | ε-Amino (-NH2) | Reversible |

| Schiff Base | Lysine | ε-Amino (-NH2) | Reversible (initially), can form stable pyrroles |

| Schiff Base | Arginine | Guanidinium | Generally requires non-physiological conditions |

The adduction of 4-HNE to proteins can exhibit stereoselectivity. 4-HNE exists as a racemic mixture of (R)- and (S)-enantiomers. nih.gov Studies on human thioredoxin have demonstrated that while both enantiomers form adducts with Cys73 almost equally, the modification of Cys32 shows a significant preference for (R)-HNE. nih.govresearchgate.net This indicates that the specific protein environment and the accessibility of the nucleophilic residue can influence the stereochemical outcome of the adduction. researchgate.net The diastereomeric glutathione-S-conjugates of 4-HNE, which have distinct three-dimensional structures, are also likely to exhibit stereoselective interactions with proteins. nih.gov

The covalent modification of proteins by 4-HNE can lead to significant alterations in their structure and function. nih.govnih.gov These alterations are dependent on the specific protein, the site of adduction, and the extent of modification. nih.gov

For instance, the adduction of 4-HNE to liver fatty acid-binding protein (L-FABP) has been shown to decrease its ligand-binding affinity and capacity in a concentration-dependent manner. nih.govplos.org Computational modeling of 4-HNE adducted L-FABP revealed changes within the internal binding pocket, leading to reduced area and structural integrity. nih.govplos.org The thermal stability of the apo (ligand-free) form of L-FABP was also significantly reduced upon 4-HNE adduction. nih.govplos.org

In another example, 4-HNE has been shown to inhibit the activity of the mitochondrial enzyme aldehyde dehydrogenase (ALDH2). cityu.edu.hk This inhibition is reversible at low concentrations of 4-HNE but becomes irreversible at higher concentrations, likely due to the formation of a 4-HNE-cysteine adduct at the enzyme's active site. cityu.edu.hk Furthermore, 4-HNE modification of proteins involved in DNA repair can compromise the cell's ability to repair DNA damage. pnas.org

| Protein | Site of Adduction (if known) | Structural/Functional Alteration |

|---|---|---|

| Liver Fatty Acid-Binding Protein (L-FABP) | Lys6, Lys31, His43, Lys46, Lys57, Cys69 | Reduced ligand binding affinity and capacity, decreased thermal stability, altered binding pocket structure. nih.govplos.org |

| Aldehyde Dehydrogenase 2 (ALDH2) | Cysteine at active site | Inhibition of enzyme activity (reversible at low concentrations, irreversible at high concentrations). cityu.edu.hk |

| DNA Repair Proteins | Not specified | Compromised DNA repair capacity. pnas.org |

| Thioredoxin | Cys32, Cys73 | Preferential modification of specific cysteine residues with stereoselectivity. nih.govresearchgate.net |

Nucleic Acid Adduction and Genotoxic Implications

Beyond its effects on proteins, 4-HNE is also known to react with nucleic acids, leading to genotoxic consequences. cityu.edu.hkresearchgate.net It can react with all four DNA bases, but with a preference for guanine (B1146940). cityu.edu.hk The primary adduct formed is a bulky exocyclic adduct with deoxyguanosine, known as 4-HNE-dG. pnas.orgoup.com

The formation of these DNA adducts is mutagenic and has been implicated in carcinogenesis. cityu.edu.hkpnas.org For example, 4-HNE-dG adducts have been found to be preferentially formed at the third base of codon 249 in the p53 gene, a known mutational hotspot in human hepatocellular carcinoma. cityu.edu.hknih.gov This preferential binding suggests that 4-HNE could be an etiological agent in certain human cancers. oup.comnih.gov The genotoxic effects of 4-HNE are not limited to direct DNA damage; it can also inhibit DNA repair mechanisms, further contributing to its carcinogenic potential. pnas.org

Reactions with DNA Bases (e.g., Guanosine (B1672433) Moiety)

trans-4-hydroxy-2-nonenal (4-HNE), a major electrophilic byproduct of lipid peroxidation, readily interacts with DNA, primarily forming exocyclic adducts with the guanosine moiety. researchwithrutgers.comnih.govresearchgate.net The reaction between 4-HNE and deoxyguanosine (dG) in DNA yields diastereomeric cyclic 1,N²-propano-dG adducts. aacrjournals.org These bulky lesions, formally named 6-(1-hydroxyhexanyl)-8-hydroxy-1,N²-propano-2'-deoxyguanosine (HNE-dG), have been identified as endogenous DNA damage in the tissues of both untreated rodents and humans. aacrjournals.orgresearchgate.net

The formation of these adducts is a significant consequence of oxidative stress. For instance, in rats treated with carbon tetrachloride (CCl₄), a compound known to induce lipid peroxidation, the levels of HNE-dG adducts in liver DNA increase dramatically. aacrjournals.org This demonstrates a direct link between lipid peroxidation and this specific type of DNA damage. aacrjournals.org The presence of HNE-dG adducts is not only a biomarker of damage but also has mutagenic potential. nih.gov Studies have shown that 4-HNE preferentially forms these DNA adducts at specific genetic locations, such as codon 249 of the human p53 gene, which is a known mutational hotspot in certain cancers. nih.gov

| Treatment Group | Time After Dosing | HNE-dG Adduct Levels (nmol/mol guanine) |

|---|---|---|

| Control | N/A | 2.8 ± 1.8 |

| CCl₄-Treated | 24 hours | 104 ± 22 |

| CCl₄-Treated | 72 hours | 88 ± 81 |

Formation of Etheno Adducts via Epoxy Intermediates

Besides forming propano adducts, 4-HNE is a precursor to mutagenic exocyclic etheno-DNA adducts. nih.govamegroups.org This pathway is thought to involve the metabolic conversion of 4-HNE into an epoxide intermediate, such as 2,3-epoxy-4-hydroxynonanal. researchgate.netresearchgate.netnih.gov This reactive epoxy aldehyde can then react with the DNA bases adenine (B156593) (A), cytosine (C), and guanine (G) to form stable etheno adducts. nih.gov

The primary etheno adducts formed include:

1,N⁶-etheno-2'-deoxyadenosine (εdA)

3,N⁴-etheno-2'-deoxycytidine (εdC)

1,N²-etheno-2'-deoxyguanosine (1,N²-εdG)

N²,3-etheno-2'-deoxyguanosine (N²,3-εdG) nih.gov

Another precursor, 4-hydroperoxy-2-nonenal (B23920) (HPNE), a primary product of lipid peroxidation, has been identified as a major source for the formation of 1,N²-etheno-dG. nih.gov The formation of these adducts from HPNE is proposed to occur through a cyclic hydroxy-ethano-epoxide derivative intermediate. nih.gov The presence of these highly carcinogenic etheno-DNA adducts has been detected in the liver of patients with nonalcoholic fatty liver disease (NAFLD), where their levels correlate significantly with the lipid peroxidation product 4-HNE. nih.govamegroups.org This link suggests that etheno adducts generated as a consequence of lipid peroxidation may be a driving force in the progression of inflammation-related diseases. nih.govresearchgate.net

| Adduct Name | Abbreviation | Parent Nucleoside |

|---|---|---|

| 1,N⁶-etheno-2'-deoxyadenosine | εdA | Deoxyadenosine |

| 3,N⁴-etheno-2'-deoxycytidine | εdC | Deoxycytidine |

| 1,N²-etheno-2'-deoxyguanosine | 1,N²-εdG | Deoxyguanosine |

| N²,3-etheno-2'-deoxyguanosine | N²,3-εdG | Deoxyguanosine |

Lipid Adduction and Propagation of Oxidative Damage

The high reactivity of 4-HNE is not limited to DNA; it readily forms covalent adducts with other biomolecules, including lipids and proteins, thereby propagating oxidative damage. researchgate.netfrontiersin.orgnih.gov As an amphiphilic molecule, 4-HNE tends to accumulate in biomembranes. tandfonline.com There, it can react with the amino groups of phospholipids (B1166683), such as phosphatidylethanolamine, forming Schiff base and Michael adducts. researchgate.nettandfonline.commdpi.com

The adduction of 4-HNE to proteins is a widespread phenomenon under conditions of oxidative stress. pnas.org The aldehyde reacts with the nucleophilic side chains of cysteine, histidine, and lysine residues. researchgate.netnih.govmdpi.com This modification can lead to:

Altered Protein Structure and Function : The formation of 4-HNE-protein adducts can cause significant changes in protein conformation, leading to enzyme inactivation and disruption of cellular signaling pathways. researchgate.netmdpi.com

Protein Aggregation : 4-HNE-modified proteins have an increased tendency to aggregate, a pathological feature observed in several diseases. mdpi.com

Propagation of Damage : By modifying key cellular components, 4-HNE acts as a "second messenger" of oxidative stress, spreading the damage from the initial site of lipid peroxidation. researchgate.netfrontiersin.orgtandfonline.com For example, 4-HNE generated from the oxidation of cardiolipin (B10847521) in the inner mitochondrial membrane can damage other mitochondrial components, leading to dysfunction and further reactive oxygen species (ROS) production. tandfonline.commdpi.com

The accumulation of these lipid and protein adducts is an early event in cellular injury and is linked to the progression of various pathological conditions, including liver disease. frontiersin.orgphysiology.org

Cellular and Molecular Mechanisms of 4 Hydroxynona 2,6 Dienal Action

Modulation of Cellular Homeostasis and Adaptive Responses

Lipid peroxidation products, including aldehydes like HDE, are increasingly recognized not just as markers of cellular damage, but also as signaling molecules that can modulate cellular homeostasis and elicit adaptive responses. researchgate.net The accumulation of these aldehydes can disrupt the normal balance within a cell, leading to either protective or detrimental outcomes depending on their concentration and the cellular context.

At low concentrations, these aldehydes can induce a state of "hormesis," where they trigger a mild stress response that ultimately enhances the cell's ability to withstand more severe insults. This adaptive response often involves the upregulation of antioxidant defense systems. For instance, the related aldehyde 4-HNE has been shown to induce such protective mechanisms. researchgate.net It is plausible that HDE, due to its structural similarity, can also participate in these adaptive responses, helping to maintain cellular equilibrium in the face of oxidative stress.

Recent studies have begun to detect specific isomers of HDE, such as 4-hydroxynona-2E, 6Z-dienal (HNDE), in biological samples, indicating their presence and potential role in physiological and pathological conditions. nih.gov The ability of cells to metabolize and detoxify these aldehydes is crucial for maintaining homeostasis. researchgate.net

Regulation of Cell Proliferation and Differentiation

The influence of lipid peroxidation products extends to the fundamental processes of cell proliferation and differentiation. Aldehydic byproducts of lipid peroxidation can act as regulators of these cellular processes in both normal and cancerous cells. researchgate.net

Research on related aldehydes has demonstrated that they can inhibit cell proliferation in a dose-dependent manner. This anti-proliferative effect is often linked to their ability to form adducts with key proteins involved in cell cycle progression. Furthermore, these compounds have been shown to induce differentiation in various cell lines. researchgate.net For example, studies have indicated that such aldehydes can trigger differentiation programs in cancer cells, leading to a less malignant phenotype.

While direct evidence for 4-HDE's specific role in regulating cell proliferation and differentiation is still under investigation, its structural characteristics suggest it likely shares these capabilities with other well-studied lipid aldehydes.

Influence on Apoptosis and Cell Survival Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Lipid-derived aldehydes are known to be potent inducers of apoptosis in various cell types. researchgate.net The accumulation of these reactive aldehydes can overwhelm cellular defense mechanisms, leading to the activation of apoptotic cascades.

The initiation of apoptosis by these molecules can occur through multiple pathways. The intrinsic, or mitochondrial, pathway is a key route, where the aldehydes can cause mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c. nih.govnih.govthermofisher.com This release subsequently activates a cascade of caspases, the executioner enzymes of apoptosis. nih.govthermofisher.com

The extrinsic, or death receptor, pathway can also be triggered. nih.govthermofisher.com This involves the binding of extracellular ligands to death receptors on the cell surface, initiating a signaling cascade that also culminates in caspase activation. nih.gov Given the established pro-apoptotic properties of similar aldehydes, it is highly probable that HDE also influences cell survival by modulating these apoptotic pathways.

Interference with Intracellular Signal Transduction Pathways

The biological effects of 4-Hydroxynona-2,6-dienal are mediated through its interaction with and modulation of various intracellular signal transduction pathways. These pathways are central to regulating a wide array of cellular functions, and their perturbation by HDE can lead to significant changes in cell behavior.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. genome.jp There are several distinct MAPK cascades, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. genome.jp

Studies on the related aldehyde 4-HNE have shown that it can activate various MAPK pathways. The specific MAPK cascade activated can depend on the cell type and the concentration of the aldehyde. Activation of these pathways by lipid aldehydes can have dual roles, either promoting cell survival or inducing apoptosis. It is anticipated that HDE, due to its electrophilic nature, can similarly activate MAPK signaling, thereby influencing a wide range of cellular outcomes.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, growth, and metabolism. frontiersin.org This pathway is often constitutively active in cancer cells, promoting their proliferation and survival. nih.gov

Reactive oxygen species (ROS), which are closely linked to the generation of lipid aldehydes like HDE, can activate the PI3K/Akt pathway. nih.gov This activation can occur through the oxidation and inhibition of phosphatases that normally suppress this pathway, such as PTEN. nih.gov The activation of Akt, a key downstream effector of PI3K, can then promote cell survival by inhibiting pro-apoptotic proteins and activating pro-survival transcription factors. frontiersin.org The interplay between lipid peroxidation products and the PI3K/Akt pathway highlights a critical mechanism by which these aldehydes can influence cell fate.

The ability of this compound to influence gene expression is largely mediated through the modulation of key transcription factors. Two particularly important examples are Activator Protein-1 (AP-1) and the NRF2/KEAP1 system.

AP-1 is a transcription factor that regulates the expression of genes involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The activity of AP-1 is often regulated by MAPK signaling pathways. Given that HDE can likely activate MAPKs, it is plausible that it can also modulate AP-1 activity, thereby influencing the expression of a broad range of target genes.

The NRF2 (Nuclear factor erythroid 2-related factor 2)/KEAP1 (Kelch-like ECH-associated protein 1) pathway is a primary defense mechanism against oxidative and electrophilic stress. frontiersin.orgoaepublish.com Under normal conditions, KEAP1 targets NRF2 for degradation. frontiersin.orgnih.gov However, in the presence of electrophiles like HDE, cysteine residues in KEAP1 can be modified, leading to the stabilization and nuclear translocation of NRF2. nih.govmdpi.com In the nucleus, NRF2 activates the transcription of a battery of antioxidant and cytoprotective genes. nih.gov This NRF2-mediated adaptive response is a crucial mechanism by which cells can counteract the potentially damaging effects of lipid aldehydes.

Mitochondrial Dysfunction Induced by this compound

Mitochondria are primary targets of 4-HNE-induced cellular damage. mdpi.comnih.gov This highly reactive aldehyde, a major product of lipid peroxidation, readily forms adducts with mitochondrial proteins, leading to significant dysfunction. nih.govmdpi.com It is estimated that approximately 30% of all proteins modified by 4-HNE are located within the mitochondria. nih.gov This widespread modification disrupts various aspects of mitochondrial function, including energy production, membrane integrity, and dynamics, and has been implicated in the pathology of numerous diseases. nih.govphysiology.org

The generation of 4-HNE can occur within the mitochondria itself, particularly through the oxidation of cardiolipin (B10847521), a phospholipid abundant in the inner mitochondrial membrane. mdpi.commdpi.com This creates a vicious cycle where mitochondrial ROS production leads to 4-HNE formation, which in turn exacerbates mitochondrial damage and further ROS generation. mdpi.com

Impairment of Mitochondrial Respiration and ATP Production

4-HNE significantly impairs mitochondrial respiration and the subsequent production of ATP, the cell's primary energy currency. mdpi.comnih.govnih.gov Studies have consistently shown that treatment of various cell types with 4-HNE leads to a dose-dependent decrease in oxygen consumption rates. nih.govmdpi.comahajournals.org This inhibition of the electron transport chain hinders the process of oxidative phosphorylation, resulting in a marked reduction in ATP synthesis. nih.govtandfonline.com For instance, in human small airway epithelial cells, exposure to 4-HNE caused a significant fold decrease in ATP levels. nih.gov Similarly, in cardiomyocytes, 4-HNE adduction to mitochondrial proteins was associated with decreased oxygen consumption and impaired energy generation. ahajournals.orgnih.gov The impairment of ATP production has also been observed in primary neurons and myotubes exposed to 4-HNE. tandfonline.comucl.ac.uk

The following table summarizes the effects of 4-HNE on mitochondrial respiration and ATP production in different cell types.

| Cell Type | 4-HNE Concentration | Observed Effects | Reference |

| Human Small Airway Epithelial Cells (SAECs) | 10-25 µM | Significant decrease in ATP levels (1.8 to 3-fold) and mitochondrial oxygen consumption. | nih.gov |

| Primary Cortical Neurons | 10-15 µM | Decreased ATP-linked mitochondrial respiration and basal respiration. | tandfonline.com |

| HL-1 Cardiomyocytes | 50 µM | Decreased oxygen consumption and respiratory control ratio. | ahajournals.org |

| C2C12 Myotubes | 10 µM | Significantly reduced maximum respiration and ATP production. | ucl.ac.uk |

Effects on Mitochondrial Enzyme Activity (e.g., Aconitase, Thioredoxin)

4-HNE is known to inhibit the activity of several crucial mitochondrial enzymes through covalent adduction. mdpi.comnih.gov Two notable examples are aconitase and thioredoxin.

Aconitase is an enzyme in the tricarboxylic acid (TCA) cycle that is particularly sensitive to oxidative stress. nih.govacs.org Studies have demonstrated that 4-HNE treatment leads to a significant decrease in aconitase activity in various cell types, including human small airway epithelial cells and in mouse models of obesity. nih.govacs.orgaging-us.com The inhibition of aconitase disrupts the TCA cycle, further impairing cellular respiration and energy production. nih.govaging-us.com

Thioredoxin (Trx) is a key antioxidant protein that plays a vital role in mitochondrial redox homeostasis. nih.gov 4-HNE can directly interact with and inhibit the thioredoxin system. nih.govnih.gov In human small airway epithelial cells, 4-HNE treatment resulted in a time-dependent depletion of total thioredoxin proteins and a significant inhibition of thioredoxin activity. nih.govnih.gov This compromises the mitochondria's ability to scavenge ROS, leading to increased oxidative stress and cellular damage. nih.gov The modification of specific cysteine residues in thioredoxin by 4-HNE has been identified, highlighting the direct molecular interaction leading to its inactivation. mdpi.com

The table below details the impact of 4-HNE on these mitochondrial enzymes.

| Enzyme | Cell/Model System | 4-HNE Effect | Consequence | Reference |

| Aconitase | Human Small Airway Epithelial Cells | Decreased activity | Impaired TCA cycle and ATP synthesis. | nih.gov |

| Aconitase | mGsta4 null 129/sv mice | Partial inhibition | Increased citrate (B86180) levels, contributing to fat accumulation. | acs.org |

| Thioredoxin | Human Small Airway Epithelial Cells | Depletion and inhibition of activity | Impaired mitochondrial antioxidant defense, increased oxidative stress. | nih.govnih.gov |

| Thioredoxin | General | Adduction to Cys32 and Cys73 | Impaired redox regulation. | mdpi.com |

Impact on Mitochondrial Dynamics and Biogenesis

Mitochondrial dynamics, the balance between mitochondrial fission (division) and fusion (merging), is essential for maintaining a healthy mitochondrial network. 4-HNE has been shown to disrupt this delicate balance. nih.govtandfonline.com In primary neurons, treatment with 4-HNE resulted in decreased mitochondrial length, indicative of increased fission or decreased fusion. nih.govtandfonline.com This was accompanied by alterations in the levels of key proteins that regulate these processes. Specifically, 4-HNE treatment decreased the levels of mitochondrial fusion proteins, such as Optic Atrophy 1 (OPA1) and Mitofusin 2 (MFN2), while increasing the levels of fission proteins like Dynamin-1-like protein (DNM1L) and its phosphorylated, active form. nih.govtandfonline.comnih.gov These changes in mitochondrial dynamics contribute to mitochondrial dysfunction and can lead to neuronal cell death. tandfonline.comnih.gov

In addition to affecting dynamics, 4-HNE can also influence mitochondrial biogenesis, the process of generating new mitochondria. ucl.ac.uk Some studies suggest that 4-HNE can induce an upregulation of genes involved in mitochondrial biogenesis, possibly as a compensatory response to mitochondrial damage. ucl.ac.uk For instance, in C2C12 myotubes, acute exposure to 4-HNE led to a dose-dependent increase in mitochondrial density. ucl.ac.uk

Enzyme Modulation and Cellular Redox State Alterations

4-Hydroxynonenal (B163490) is a potent modulator of enzyme activity and cellular redox state, primarily through its ability to form covalent adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine) on proteins. mdpi.comnih.gov This adduction can alter protein structure and function, leading to either activation or, more commonly, inhibition of enzymatic activity. mdpi.comresearchgate.net The effects of 4-HNE are concentration-dependent, with lower concentrations often involved in signaling pathways and higher concentrations leading to cytotoxicity. mdpi.comresearchgate.net

4-HNE plays a dual role in regulating the cellular redox state. On one hand, as a product of lipid peroxidation, its accumulation is a marker of oxidative stress. nih.govresearchgate.net On the other hand, it can act as a signaling molecule to upregulate the cellular antioxidant defense system. mdpi.comresearchgate.net For example, 4-HNE can activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which is a master regulator of antioxidant response genes. mdpi.comresearchgate.net This can lead to the increased expression of detoxification enzymes and antioxidant proteins, such as thioredoxin reductase 1, providing a protective effect against subsequent oxidative insults. mdpi.com

However, at higher concentrations, the damaging effects of 4-HNE overwhelm these protective mechanisms. Its adduction to a wide range of enzymes involved in critical cellular processes, including those in glycolysis, the TCA cycle, and ATP synthesis, leads to widespread cellular dysfunction. acs.orgaging-us.com Furthermore, by inhibiting key antioxidant enzymes like thioredoxin, 4-HNE exacerbates oxidative stress, creating a feed-forward loop of damage. nih.gov This disruption of the cellular redox balance and enzyme function is a central mechanism by which 4-HNE contributes to the pathogenesis of numerous diseases. nih.govnih.gov

Interactions with Carbonyl Reductase (CBR1)

Carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase superfamily, plays a significant role in the metabolism of this compound (4-HNE). nih.gov This enzyme facilitates the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent reduction of 4-HNE. researchgate.net The metabolic action of CBR1 on 4-HNE is a critical pathway for its detoxification.

The interaction between 4-HNE and CBR1 is complex, involving the binding of the substrate to the enzyme's active site. A variety of compounds have been identified as inhibitors of CBR1, which can modulate its activity. These inhibitors include both nonsteroidal anti-inflammatory drugs (NSAIDs) and natural flavonoids. scbt.com NSAIDs such as flufenamic acid and indomethacin (B1671933) act as competitive inhibitors, binding to the active site of CBR1 and preventing its interaction with substrates like 4-HNE. scbt.com Flavonoids, including quercetin (B1663063) and morin, also inhibit CBR1, potentially through more complex mechanisms that may involve interactions with the enzyme-bound coenzyme or by inducing conformational changes in the active site. scbt.com

The regulation of the CBR1 gene is also a key aspect of its role in 4-HNE metabolism. The transcription factor Nrf2 has been identified as a regulator of the human CBR1 gene. nih.gov This suggests a mechanism by which cells can upregulate their defense against aldehydes like 4-HNE in response to oxidative stress.

| Compound Type | Examples | Mechanism of CBR1 Inhibition |

| NSAIDs | Flufenamic acid, Indomethacin | Competitive inhibition at the active site. scbt.com |

| Flavonoids | Quercetin, Morin | May involve chelation of the enzyme-bound coenzyme or induction of conformational changes. scbt.com |

| Other | Clomiphene Citrate, Daunorubicin hydrochloride | Potential interaction with active or allosteric sites; indirect effects through cellular feedback. scbt.com |

Role of Glutathione (B108866) S-Transferase (GST) in Cellular Response

Glutathione S-Transferases (GSTs) are a family of enzymes central to the cellular defense against toxic electrophiles, including 4-HNE. nih.govwikipedia.org A primary mechanism of 4-HNE detoxification is its conjugation to the tripeptide glutathione (GSH), a reaction catalyzed by GSTs. nih.govmdpi.com This conjugation renders 4-HNE more water-soluble, facilitating its removal from the cell. wikipedia.org

The various classes of GSTs exhibit different efficiencies in metabolizing 4-HNE. The alpha-class GSTs, in particular, are highly effective in this role. nih.gov Within this class, the GSTA4-4 isoform has a notably high affinity for 4-HNE, suggesting a specialized function in its detoxification. mdpi.com The product of this conjugation, the glutathione-S-conjugate of HNE (GS-HNE), is then actively transported out of the cell. nih.gov

Beyond direct conjugation, some GSTs, such as those in the alpha class (e.g., GSTA1-1 and GSTA2-2), also exhibit selenium-independent glutathione peroxidase activity. nih.gov This allows them to reduce lipid hydroperoxides, the precursors of 4-HNE, thereby preventing its formation in the first place. nih.gov Studies have shown that overexpression of these GSTs can protect cells from lipid peroxidation-induced apoptosis. nih.gov

| GST Isoform | Role in 4-HNE Metabolism |

| GSTA4-4 | Possesses a high affinity for 4-HNE, playing a critical role in its direct conjugation to GSH. mdpi.com |

| GSTA1-1, GSTA2-2 | Exhibit glutathione peroxidase activity, reducing lipid hydroperoxides and thus preventing 4-HNE formation. nih.gov |

Depletion of Intracellular Glutathione Levels

The conjugation of 4-HNE to glutathione, while a crucial detoxification step, leads to the consumption and subsequent depletion of intracellular GSH levels. nih.gov Glutathione is a vital cellular antioxidant, and its depletion can render cells more susceptible to oxidative damage. nih.govnih.gov A reduced GSH/GSSG (glutathione disulfide) ratio is indicative of a more oxidized cellular environment. plos.org

The maintenance of adequate intracellular GSH levels is essential for cellular homeostasis. nih.gov When GSH levels are depleted, the cell's ability to neutralize reactive oxygen species (ROS) is compromised, leading to a state of oxidative stress. nih.gov This can result in damage to cellular components, including proteins, lipids, and DNA.

Studies have demonstrated that pre-treatment of cells with agents that increase intracellular GSH can mitigate the toxic effects of compounds that induce oxidative stress. nih.gov Conversely, depletion of GSH can exacerbate cellular injury. nih.gov The modulation of intracellular GSH levels has been shown to directly impact cell viability and response to toxins. mdpi.com

| Condition | Effect on Intracellular GSH | Consequence |

| Exposure to 4-HNE | Depletion through GST-catalyzed conjugation. nih.gov | Increased susceptibility to oxidative stress. |

| Treatment with GSH-depleting agents (e.g., BSO) | Significant decrease in GSH levels. plos.orgmdpi.com | Heightened oxidative environment. plos.org |

| Treatment with GSH precursors (e.g., NAC) | Increase in GSH levels. mdpi.com | Enhanced cellular antioxidant capacity. |

Regulation of Gene Expression

This compound is not merely a toxic byproduct of lipid peroxidation; it also functions as a signaling molecule that can modulate gene expression. nih.gov Its interactions with various cellular components can trigger signaling cascades that lead to changes in the transcription of specific genes. nih.gov

One of the key regulatory pathways influenced by 4-HNE involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). As previously mentioned, Nrf2 is a regulator of the CBR1 gene, which is involved in 4-HNE metabolism. nih.gov Oxidative stress, which can be induced by 4-HNE, is a known activator of Nrf2. nih.gov Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, including CBR1. nih.gov This leads to the increased expression of proteins that aid in cellular defense against oxidative damage.

Furthermore, the induction of GST isozymes that metabolize 4-HNE, such as hGST 5.8, has been observed as an early adaptive response to oxidative stress in certain cell types. arvojournals.org This indicates that cells can sense the presence of lipid peroxidation products and upregulate specific defense mechanisms. The induction of these protective genes is a critical aspect of the cellular response to 4-HNE.

Metabolism and Detoxification Pathways of 4 Hydroxynona 2,6 Dienal

Enzyme-Mediated Biotransformation of 4-Hydroxynona-2,6-dienal

The primary defense against the cytotoxicity of this compound (4-HNE) is its rapid, enzyme-mediated biotransformation. Mammalian cells possess highly efficient and diverse metabolic pathways to neutralize this reactive aldehyde. washington.edunih.gov These pathways can be broadly categorized into oxidation, reduction, and conjugation with glutathione (B108866). cityu.edu.hk The key enzyme families responsible for this detoxification are aldehyde dehydrogenases (ALDHs), aldo-keto reductases (AKRs), and glutathione S-transferases (GSTs). cityu.edu.hknih.gov

Oxidation Pathways

A major route for 4-HNE detoxification is its oxidation to a less reactive carboxylic acid derivative. cityu.edu.hk This reaction is predominantly catalyzed by aldehyde dehydrogenases (ALDHs), which convert 4-HNE into 4-hydroxy-2-nonenoic acid (HNA). cityu.edu.hknih.govsmolecule.com This conversion renders the molecule significantly less toxic.

Several ALDH isozymes, including ALDH1, ALDH2, and ALDH3, are involved in this process. mdpi.com The mitochondrial enzyme ALDH2 is considered particularly important for HNE metabolism, especially in tissues like the heart and brain. nih.govacs.orgnih.gov The oxidation of 4-HNE by ALDHs is a critical cytoprotective mechanism against aldehyde-induced cellular damage. nih.gov Studies have shown that the enantioselective oxidation of 4-HNE can be dependent on the specific ALDH isozyme and the presence of cofactors like Mg2+ ions. acs.orgpsu.edu For instance, purified rat ALDH5A enantioselectively oxidizes (R)-HNE, while ALDH2 does not show this selectivity under standard conditions. acs.org In addition to ALDHs, cytochrome P450 enzymes can also contribute to the oxidation of 4-HNE. elifesciences.org

Reduction Pathways (e.g., to 4-hydroxynonanal, 4-hydroxynonanol (DHN), 4-oxononanal (B3056802) (ONA))

Reduction reactions provide another significant avenue for 4-HNE metabolism, primarily targeting either the aldehyde group or the carbon-carbon double bond. cityu.edu.hkelifesciences.org

Reduction to 1,4-dihydroxynonene (DHN): The aldehyde group of 4-HNE can be reduced to a primary alcohol, forming 1,4-dihydroxynonene (DHN). This reaction is catalyzed by NADPH-dependent enzymes, including alcohol dehydrogenases (ADH) and members of the aldo-keto reductase (AKR) superfamily, such as aldose reductase (AR) and AKR1B10. cityu.edu.hknih.govmerckmillipore.com

Reduction to 4-hydroxynonanal: The α,β-unsaturated double bond of 4-HNE can be reduced to yield the saturated aldehyde, 4-hydroxynonanal. elifesciences.orgresearchgate.net This pathway is catalyzed by oxidoreductases. elifesciences.org

Metabolism of Related Aldehydes: The related lipid peroxidation product, 4-oxo-2-nonenal (B12555) (ONE), which is more reactive than 4-HNE, can be reduced to 4-oxononanal (ONA) by enzymes like human carbonyl reductase CBR1. researchgate.netuga.eduuni-marburg.de

Glutathione Conjugation and Formation of Mercapturic Acid Derivatives

The most prominent pathway for 4-HNE detoxification is its conjugation with the tripeptide glutathione (GSH). cityu.edu.hknih.gov This reaction, a form of Michael addition, is catalyzed with high efficiency by glutathione S-transferases (GSTs). washington.edunih.gov The GSTA4-4 isoform, in particular, exhibits remarkable specificity and high catalytic efficiency toward 4-HNE. washington.edunih.gov

The resulting product is the glutathione-S-conjugate of HNE (GS-HNE). nih.gov This initial conjugation is the first and rate-limiting step in the mercapturic acid pathway, which ultimately prepares the compound for excretion. niscpr.res.in The GS-HNE conjugate is actively transported out of the cell by transporters such as RLIP76 (also known as Ral-binding protein 1) and multidrug resistance-associated proteins (MRPs). washington.edunih.gov

Following export, the GS-HNE conjugate undergoes further metabolism, primarily in the liver and kidneys. core.ac.uk This involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, leaving a cysteine conjugate. Finally, the amino group of the cysteine residue is acetylated, forming the final, water-soluble mercapturic acid derivative (4-hydroxy-nonenal mercapturic acid or HNE-MA), which is then excreted in the urine. core.ac.ukresearchgate.net The reduced (DHN) and oxidized (HNA) metabolites of 4-HNE can also undergo glutathione conjugation and subsequent conversion to their respective mercapturic acid derivatives (DHN-MA and HNA-MA). nih.gov

Non-Enzymatic Degradation and Stability in Biological Matrices

While enzymatic processes dominate 4-HNE detoxification, its high electrophilicity allows it to react non-enzymatically with various biological molecules. nih.govresearchgate.net The aldehyde possesses three reactive functional groups: a carbonyl group, a carbon-carbon double bond, and a hydroxyl group. mdpi.com This structure facilitates spontaneous reactions, primarily Michael additions or Schiff base formations, with nucleophilic residues on proteins, including cysteine, histidine, and lysine (B10760008). mdpi.commdpi.comnih.gov It can also form adducts with phospholipids (B1166683) and nucleic acids. researchgate.netmdpi.com

This non-enzymatic adduction is a key mechanism behind 4-HNE's cytotoxic effects, as it can lead to protein inactivation, destabilization, and disruption of cellular functions. researchgate.netplos.orgnih.gov However, due to the high efficiency of enzymatic detoxification pathways, it is estimated that only about 2-8% of cellular 4-HNE forms these protein adducts under typical conditions. mdpi.comnih.govnih.gov

In terms of stability, 4-HNE is significantly more stable than the free radicals that generate it, with a reported half-life of approximately two minutes in certain cellular systems. plos.orgnih.gov This relative stability allows it to diffuse from its site of origin in lipid membranes to attack targets in other cellular compartments or even distant cells, earning it the name "second messenger of oxidative stress". mdpi.comnih.gov Despite this, it is rapidly metabolized in most cells and tissues; for example, in hepatocytes, the half-life of 100 μM HNE is only around 5 minutes. nih.gov

Cell- and Tissue-Specific Metabolic Elimination and Homeostatic Control

The capacity to metabolize 4-HNE varies significantly among different cell types and tissues, largely due to the differential expression of the requisite detoxification enzymes. nih.govmdpi.com The liver, particularly hepatocytes, demonstrates an exceptionally high capacity for 4-HNE metabolism due to its rich endowment of GSTs, ALDHs, and AKRs. nih.govnih.govtandfonline.com In rat hepatocytes, glutathione conjugation accounts for more than half of HNE's metabolic elimination. tandfonline.com

In contrast, other tissues like the lung and brain have a more limited capacity to metabolize 4-HNE, which may increase their susceptibility to injury during oxidative stress. nih.gov For instance, while mouse liver shows high activity of both pyridine (B92270) nucleotide-dependent and GST-mediated pathways, the brain exhibits relatively low activity in both. nih.gov The GSTA4-4 enzyme, a key catalyst for HNE conjugation, is expressed at high levels in the brain, placenta, and skeletal muscle but at much lower levels in the lung and liver. uniprot.org

Cells exert tight homeostatic control over intracellular 4-HNE levels, treating it as a signaling molecule at low concentrations and a toxin at high concentrations. mdpi.comtandfonline.com A critical component of this control is the adaptive response mediated by the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). mdpi.commdpi.com When cellular 4-HNE levels rise, it can activate the Nrf2 signaling pathway. mdpi.comresearchgate.net Activated Nrf2 promotes the transcription of a suite of protective genes, including those for detoxification enzymes like GSTs and ALDHs. mdpi.comphysiology.orgnih.gov This induction of the cell's own defense machinery, including enzymes like GSTA4-4 and transporters like RLIP76, allows for a more rapid and efficient elimination of 4-HNE, representing a crucial feedback mechanism to restore redox homeostasis and protect the cell from aldehyde toxicity. nih.govmdpi.comresearchgate.net

Data Tables

Table 1: Overview of Enzyme-Mediated 4-HNE Biotransformation

| Metabolic Pathway | Key Enzymes | Primary Metabolite(s) | Description |

| Oxidation | Aldehyde Dehydrogenases (ALDHs), Cytochrome P450s | 4-hydroxy-2-nonenoic acid (HNA) | The aldehyde group of 4-HNE is oxidized to a carboxylic acid, forming a less toxic product. cityu.edu.hksmolecule.com |

| Reduction | Aldo-Keto Reductases (AKRs), Alcohol Dehydrogenases (ADHs), Oxidoreductases | 1,4-dihydroxynonene (DHN), 4-hydroxynonanal | The aldehyde group is reduced to an alcohol (DHN), or the C=C double bond is reduced to form a saturated aldehyde (4-hydroxynonanal). cityu.edu.hkelifesciences.org |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs), particularly GSTA4-4 | Glutathione-S-conjugate of HNE (GS-HNE) | Glutathione is added across the C=C double bond, initiating the mercapturic acid pathway for excretion. washington.edunih.gov |

Research Models and Experimental Approaches in 4 Hydroxynona 2,6 Dienal Studies

In Vitro Cellular Systems and Isolated Subcellular Fractions

In vitro models are fundamental for dissecting the specific molecular mechanisms of 4-HNE action in a controlled environment. These systems allow for precise manipulation of experimental conditions and detailed analysis of cellular and subcellular responses to 4-HNE exposure.

Primary cell cultures, derived directly from tissues, and immortalized cell lines are extensively used to study the effects of 4-HNE on various cell types. These models have been instrumental in understanding 4-HNE-induced signaling cascades, cytotoxicity, and metabolic alterations.

For instance, studies on primary cortical neurons from rats have demonstrated that 4-HNE can induce changes in mitochondrial dynamics, leading to decreased mitochondrial size and length. tandfonline.com In these neurons, 4-HNE was also found to alter the levels of mitochondrial fission and fusion proteins. tandfonline.com Another study utilizing primary cultures of rabbit synovial fibroblasts revealed that these cells can metabolize 4-HNE, primarily through oxidation to 4-hydroxynonenoic acid and conjugation with glutathione (B108866). nih.gov

A wide array of established cell lines has also been employed in 4-HNE research. Human leukemic T- and B-cell lines, such as MOLT-4 and Reh, have been used to demonstrate that 4-HNE can induce apoptosis. nih.govresearchgate.net Human hepatocellular carcinoma cell lines, HepG2 (p53 wild type) and Hep3B (p53 null), have been crucial in showing that 4-HNE can cause G2/M phase cell cycle arrest independently of p53. nih.gov Furthermore, breast cancer cell lines like MDA-MB-231 and MCF-7 have been used to investigate the role of 4-HNE in promoting cancer cell growth and angiogenesis. waocp.org Other cell lines, including human umbilical vein endothelial cells (HUVECs) and various cancer cell lines (lung, prostate, etc.), have been utilized to study HNE-induced apoptosis and signaling. waocp.orgtandfonline.com

Table 1: Examples of Primary Cell Cultures and Established Cell Lines in 4-HNE Research

| Cell Type/Line | Organism | Research Focus | Key Findings |

|---|---|---|---|

| Primary Cortical Neurons | Rat | Mitochondrial dynamics and function | 4-HNE decreases mitochondrial size and alters fission/fusion proteins. tandfonline.com |

| Primary Synovial Fibroblasts | Rabbit | 4-HNE metabolism | Cells metabolize 4-HNE via oxidation and glutathione conjugation. nih.gov |

| MOLT-4 (T-cell leukemia) | Human | Apoptosis | 4-HNE induces apoptotic cell death. nih.govresearchgate.net |

| Reh (B-cell lymphoma) | Human | Apoptosis | 4-HNE induces apoptotic cell death. nih.govresearchgate.net |

| HepG2 & Hep3B (Hepatocellular Carcinoma) | Human | Cell cycle regulation | 4-HNE causes G2/M cell cycle arrest. nih.gov |

| MDA-MB-231 & MCF-7 (Breast Cancer) | Human | Cancer progression | 4-HNE promotes cell growth and angiogenesis. waocp.org |

| HUVECs (Human Umbilical Vein Endothelial Cells) | Human | Angiogenesis | Used to study the effects of 4-HNE on blood vessel formation. waocp.org |

| K562 (Erythroleukemia) & HL-60 (Promyelocytic Leukemia) | Human | Apoptosis and differentiation | Studied for 4-HNE-mediated apoptosis. tandfonline.com |

| HLE B-3 (Lens Epithelium) | Human | Apoptosis and gene expression | 4-HNE induces Fas expression and apoptosis. tandfonline.com |

To understand the direct interactions of 4-HNE with specific molecular targets, researchers often utilize purified enzymes and isolated subcellular fractions, such as mitochondria. These reductionist approaches allow for the precise characterization of 4-HNE's effects on protein function and membrane integrity, free from the complexities of the cellular environment.

Studies on isolated mitochondria have been particularly revealing. For example, research using mitochondria isolated from rat liver demonstrated that direct treatment with 4-HNE leads to a concentration-dependent decrease in the activity of mitochondrial HMG-CoA synthase. nih.gov This suggests a direct inactivation of the enzyme by 4-HNE. nih.gov Similarly, investigations with mitochondria isolated from failing canine hearts showed that exposure to 4-HNE exacerbates mitochondrial dysfunction, leading to significant reductions in ADP-stimulated respiration, maximal respiratory capacity, and ATP-linked respiration. ahajournals.org

In plant systems, studies on mitochondria isolated from Arabidopsis thaliana cell cultures have shown that 4-HNE inhibits succinate-dependent oxygen consumption via the alternative oxidase (Aox) pathway, while having minimal effect on the cytochrome c oxidase (Cox) pathway. portlandpress.com This indicates a selective targeting of specific respiratory chain components by 4-HNE.

The use of purified enzymes has also been critical in elucidating the mechanisms of 4-HNE detoxification. Various enzymes, including aldehyde dehydrogenases, aldose reductase, and glutathione S-transferases (GSTs), have been shown to metabolize 4-HNE. tandfonline.comresearchgate.net The characterization of these enzymatic reactions has been essential for understanding the cellular defense mechanisms against 4-HNE-induced toxicity.

Table 2: Effects of 4-HNE on Isolated Subcellular Fractions and Purified Enzymes

| System | Source | Research Focus | Key Findings |

|---|---|---|---|

| Isolated Liver Mitochondria | Rat | Enzyme activity | 4-HNE inactivates mitochondrial HMG-CoA synthase. nih.gov |

| Isolated Heart Mitochondria | Dog | Mitochondrial respiration | 4-HNE worsens existing mitochondrial dysfunction in failing hearts. ahajournals.org |

| Isolated Plant Mitochondria | Arabidopsis thaliana | Electron transport chain | 4-HNE selectively inhibits the alternative oxidase pathway. portlandpress.com |

| Purified Glutathione S-Transferases (GSTs) | Various | 4-HNE detoxification | Catalyze the conjugation of 4-HNE with glutathione. tandfonline.comresearchgate.net |

| Purified Aldehyde Dehydrogenases | Various | 4-HNE metabolism | Oxidize 4-HNE to a less reactive carboxylic acid. tandfonline.com |

Ex Vivo Tissue Models for Mechanistic Investigations

Ex vivo tissue models, which involve the use of freshly excised tissues cultured outside the body, serve as an important bridge between in vitro and in vivo studies. These models preserve the three-dimensional architecture and cellular heterogeneity of the original tissue, allowing for investigations in a more physiologically relevant context than cell cultures.

While specific studies focusing solely on the application of ex vivo models to 4-HNE research are not extensively detailed in the provided context, the principles of these models are well-established. For instance, ex vivo models of human peritoneum have been developed to study tissue integration with foreign materials, demonstrating the viability of maintaining complex human tissue in culture for extended periods. nih.gov Such models could be adapted to study the effects of 4-HNE on tissue-level responses, such as inflammation, cell migration, and extracellular matrix remodeling.

The use of tissue slices, or histocultures, is another ex vivo approach that maintains the native microenvironment of the cells. nih.gov These models are valuable for studying the effects of various compounds, and could be applied to investigate the metabolism and toxicity of 4-HNE in different organs. For example, comparing the metabolism of 4-HNE in liver, lung, and brain slices could provide insights into tissue-specific differences in detoxification pathways. nih.gov Microfluidic systems, or "organs-on-a-chip," are emerging as advanced ex vivo platforms that can mimic the physiological conditions of tissues with greater fidelity, offering precise control over the microenvironment. rsc.org These systems hold significant promise for future mechanistic studies of 4-HNE.

In Vivo Animal Models for Systemic Analysis

In vivo animal models are indispensable for understanding the systemic effects of 4-HNE and its role in the pathogenesis of various diseases. These models allow for the investigation of complex interactions between different organs and systems in a living organism.

Animal models are frequently used to study the induction of oxidative stress and the subsequent generation of 4-HNE. For example, chronic ethanol (B145695) consumption in male Sprague-Dawley rats has been shown to increase the production of reactive oxygen species in hepatic mitochondria, leading to elevated levels of 4-HNE-protein adducts in the liver. nih.gov This model has been instrumental in linking alcohol-induced oxidative stress to the formation of 4-HNE and subsequent protein damage. nih.gov

Knockout mouse models have also provided valuable insights. For instance, mice lacking the glutathione S-transferase isozyme mGSTA4-4, which is involved in 4-HNE detoxification, exhibit significantly higher basal levels of 4-HNE in their tissues. tandfonline.com These mice show altered expression of key genes like p53 and Fas, highlighting the role of 4-HNE in regulating gene expression in vivo. tandfonline.com

Animal models of human diseases are also employed to study the role of 4-HNE in pathology. For instance, in animal models of Duchenne muscular dystrophy, which is characterized by chronic inflammation and muscle deterioration, the therapeutic effects of interventions that may modulate oxidative stress and 4-HNE levels can be assessed. nih.gov Furthermore, toxin-induced models of neurodegenerative diseases, such as Parkinson's disease, can be used to investigate the contribution of oxidative stress and lipid peroxidation products like 4-HNE to neuronal cell death and dysfunction. nih.gov

Advanced Integrated Research Strategies (e.g., Omics Technologies)

The study of 4-Hydroxynona-2,6-dienal (4-HNE) has been significantly advanced by the application of "omics" technologies. humanspecificresearch.org These high-throughput approaches allow for the large-scale analysis of biological molecules, providing a comprehensive, system-level understanding of the cellular and physiological responses to 4-HNE. humanspecificresearch.org By integrating data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics, researchers can uncover the complex networks and pathways that 4-HNE modulates. humanspecificresearch.orgfrontiersin.org

Proteomics has been instrumental in identifying the specific protein targets of 4-HNE adduction. nih.govresearchgate.net This modification can alter protein structure and function, thereby impairing cellular mechanisms. acs.org Researchers use techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry to separate and identify proteins that have been modified by 4-HNE. arvojournals.org For instance, a proteomic study on liver mitochondria from ethanol-fed rats identified several key mitochondrial proteins modified by 4-HNE, including mitofilin, dimethylglycine dehydrogenase, and components of the electron transport chain like cytochrome c1. nih.govresearchgate.net This provides a molecular basis for understanding how chronic ethanol consumption leads to mitochondrial dysfunction via 4-HNE. nih.govresearchgate.net In another model, proteomic analysis of light-exposed rat retinas revealed that 4-HNE specifically modifies proteins involved in chaperoning, energy metabolism, and cell signaling, such as heat shock protein 70 and actin ß. arvojournals.org This suggests that targeted protein modification by 4-HNE is a key event in the initiation of light-induced retinal degeneration. arvojournals.org Further research has shown that histidine is a major target for 4-HNE adduction on proteins. acs.orgnih.gov

Transcriptomics , the study of the complete set of RNA transcripts, reveals how 4-HNE affects gene expression. Technologies like RNA-sequencing (RNA-seq) have been used to characterize the transcriptomic responses induced by 4-HNE in human cell lines. rsc.org These studies show a dose-dependent effect on gene networks. At lower concentrations, 4-HNE induces genes involved in cellular protection against oxidative stress, such as those in the glutathione metabolism pathway. rsc.org As the concentration increases, it triggers gene expression related to apoptosis and DNA damage responses. rsc.org In studies of the pathogen Listeria monocytogenes, transcriptomic analysis showed that exposure to 4-HNE robustly induces the expression of specific genes, including rha1 and rha2, which code for oxidoreductases that help neutralize 4-HNE's toxicity. elifesciences.orgelifesciences.org Similarly, in chronic rhinosinusitis with nasal polyps, transcriptomic analysis identified significant changes in the expression of 84 oxidative-stress-related genes, with notable upregulation of inducible nitric oxide synthase (iNOS) and heme oxygenase 1 (HO-1), and downregulation of antioxidant enzymes like superoxide (B77818) dismutase 3 (SOD3). mdpi.com

Metabolomics and Lipidomics provide insights into the broader metabolic consequences of 4-HNE exposure. Metabolomic profiling of plasma from prostate cancer patients revealed a link between elevated levels of 4-HNE-protein adducts and significant alterations in lipid metabolism. nih.govnih.govresearchgate.net Specifically, the metabolic pathway for unsaturated fatty acid biosynthesis was found to be significantly affected. nih.gov Lipidomics studies on placental explants have shown that 4-HNE and its n-3 fatty acid-derived counterpart, 4-hydroxyhexenal (B101363) (4-HHE), have distinct effects on lipid metabolism genes. mdpi.com 4-HNE exposure was found to increase the expression of genes related to fatty acid synthesis and transport. mdpi.com

Adductomics is an emerging field that focuses specifically on the comprehensive analysis of covalent modifications (adducts) to macromolecules like proteins and DNA. nih.govresearchgate.net Untargeted adductomics aims to identify a wide range of chemical adducts in a sample to find biomarkers of exposure and effect. nih.gov Targeted adductomics, on the other hand, focuses on known toxicants or specific adducted proteins. nih.gov Mass spectrometry-based methods are central to adductomics, allowing for the sensitive detection and characterization of 4-HNE adducts on DNA and proteins, providing critical information on chemical exposures and their biological consequences. researchgate.netfrontiersin.orgsci-hub.se

Integrative Multi-Omics Approaches combine data from two or more "omics" fields to build a more holistic picture of a biological system. frontiersin.org This strategy is particularly powerful for understanding the multifaceted effects of molecules like 4-HNE. For example, an integrative analysis combining bulk RNA-seq, single-cell RNA-seq, and spatial transcriptomics in ischemic stroke models highlighted the role of 4-HNE in endothelial oxidative damage. nih.gov This multi-omics approach revealed a coordinated immune axis where myeloid cell infiltration and endothelial metabolic vulnerability, marked by increased 4-HNE, contribute to secondary brain injury. nih.gov Similarly, network-based multi-omics analyses in COVID-19 research have integrated transcriptomic, proteomic, and metabolomic data to identify biosignatures associated with different disease phases, where 4-HNE is a molecule of interest. frontiersin.orgresearchgate.net

The following table summarizes key research findings from various omics technologies used in the study of this compound.

| Omics Technology | Research Model / System | Key Research Findings | Source |

|---|---|---|---|

| Proteomics | Liver mitochondria from chronic ethanol-fed rats | Identified specific mitochondrial proteins (e.g., mitofilin, cytochrome c1) modified by 4-HNE, linking it to ethanol-induced mitochondrial dysfunction. | nih.govresearchgate.net |

| Proteomics | Yeast lysate | Mapped 125 distinct amino acid sites of 4-HNE modification on 67 different proteins, with histidine being a primary target. | acs.org |

| Proteomics | Rat retinas exposed to intense light | Showed specific modification of chaperone, energy metabolism, and cell signaling proteins by 4-HNE, implicating it in the initiation of retinal degeneration. | arvojournals.org |

| Transcriptomics | Human RKO cell line | Demonstrated a dose-dependent gene expression response to 4-HNE, from protective mechanisms at low doses to apoptosis and DNA damage pathways at higher doses. | rsc.org |

| Transcriptomics | Listeria monocytogenes | Revealed robust induction of reductase genes (rha1, rha2) that neutralize 4-HNE, indicating a specific bacterial defense mechanism. | elifesciences.org |

| Metabolomics / Lipidomics | Plasma from prostate cancer patients | Linked increased 4-HNE-protein adducts to systemic changes in lipid metabolism, particularly affecting unsaturated fatty acid biosynthesis. | nih.govnih.govresearchgate.net |

| Lipidomics | Human placental explants | Found that 4-HNE exposure specifically increases the expression of genes involved in fatty acid synthesis and transport. | mdpi.com |

| Adductomics | A/J mice exposed to a carcinogen | Utilized a high-resolution mass spectrometry method to profile DNA adducts generated by lipid peroxidation, including those from 4-HNE. | frontiersin.org |

| Integrative Multi-Omics | Human and mouse models of ischemic stroke | Integrated transcriptomics and other omics data to show that increased 4-HNE is a marker of endothelial oxidative damage, contributing to BBB breakdown. | nih.gov |

Future Research Directions and Unanswered Questions in 4 Hydroxynona 2,6 Dienal Biology

Elucidation of Novel Molecular Targets and Binding Specificities

A primary challenge in 4-HDA research is the identification of its specific molecular targets within the cell. Like other α,β-unsaturated aldehydes, 4-HDA is an electrophile expected to react with nucleophilic residues in proteins, such as cysteine (Cys), histidine (His), and lysine (B10760008) (Lys), via Michael addition or Schiff base formation. researchgate.net However, the specific proteins that are preferentially modified by 4-HDA over other lipid aldehydes remain unknown. Future research must move beyond general reactivity to pinpoint specific, high-affinity protein targets. Understanding the binding specificity is crucial, as it dictates the functional consequences of protein modification. nih.govspringernature.com

Key unanswered questions include:

Which proteins are the primary targets of 4-HDA in different subcellular compartments (e.g., mitochondria, nucleus, plasma membrane)?

How does the binding specificity of 4-HDA differ from that of the more extensively studied 4-HNE or the closely related 4-hydroxynona-2,5-dienal? scispace.com

Does 4-HDA exhibit preferential binding to certain protein structural motifs or domains?

What is the kinetic and thermodynamic profile of 4-HDA adduct formation with its key targets?

Answering these questions will require advanced proteomic approaches to identify and quantify 4-HDA adducts in complex biological systems.

Table 1: Potential Nucleophilic Amino Acid Targets for 4-Hydroxynona-2,6-dienal

| Amino Acid | Nucleophilic Group | Type of Reaction | Potential Consequence |

| Cysteine | Thiol (-SH) | Michael Addition | Reversible/Irreversible modification, altered protein function, redox signaling |

| Histidine | Imidazole (B134444) Ring | Michael Addition | Altered enzyme activity, disruption of protein-protein interactions |

| Lysine | Epsilon-amino (-NH₂) | Schiff Base Formation, Michael Addition | Protein cross-linking, altered protein stability and function |

Deeper Understanding of Signal Transduction Cascades

Reactive aldehydes are not merely damaging agents; they are also signaling molecules that can trigger specific cellular responses. Research on 4-HNE has revealed its ability to modulate key signaling pathways, including those involving MAP kinases and NF-κB, thereby influencing processes like apoptosis and inflammation. The critical question is whether 4-HDA recapitulates these effects or activates distinct signaling cascades due to its unique chemical structure. The additional double bond at the 6-position could alter its interaction with cell surface receptors or intracellular kinases, leading to divergent downstream effects.

Future investigations should focus on:

Determining if 4-HDA exposure activates or inhibits specific kinase families (e.g., MAPKs, PI3K/Akt) and identifying the key upstream sensors.

Investigating the impact of 4-HDA on transcription factor activity, particularly those central to stress responses like Nrf2, AP-1, and NF-κB.

Elucidating whether 4-HDA can function as a "second messenger" of lipid peroxidation, similar to how other lipid-derived molecules operate in canonical signaling pathways.

These studies will be essential to move from a damage-centered view to a more nuanced understanding of 4-HDA as a bioactive signaling molecule.

Exploration of Stereochemical Influences on Biological Activity

This compound possesses multiple sources of stereoisomerism: a chiral center at the C4 carbon and geometric isomerism (E/Z or cis/trans) at the C2 and C6 double bonds. youtube.com This means that several distinct stereoisomers of 4-HDA can exist. It is a well-established principle in biology that the three-dimensional structure of a molecule is paramount to its function, with different stereoisomers often exhibiting vastly different biological activities. nih.gov For instance, the synthesis of a specific derivative, (S,2E,6Z)-4-((triethylsilyl)oxy)nona-2,6-dienal, highlights the chemical interest in controlling the molecule's precise 3D arrangement. mdpi.com

The crucial unanswered question is how these different stereoisomers of 4-HDA vary in their biological effects. Future research should pursue:

The stereoselective synthesis of all possible isomers of 4-HDA to enable their individual biological assessment.

Comparative studies to determine if different isomers exhibit varied reactivity towards molecular targets.

Investigation into whether cells metabolize or detoxify certain stereoisomers preferentially.

Assessment of whether specific isomers are responsible for distinct signaling outcomes or pathological effects.

Dissecting the stereochemical influences will be fundamental to understanding which forms of 4-HDA are most biologically relevant and potentially pathogenic.

Development of Enhanced Analytical Techniques for Low-Concentration Detection

A significant barrier to understanding the in vivo roles of 4-HDA is the difficulty in accurately detecting and quantifying it at low physiological concentrations within complex biological matrices. nih.gov Current methods for aldehyde detection, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) often require a derivatization step to improve sensitivity and stability. edpsciences.orgresearchgate.net Reagents like 1,3-cyclohexanedione (B196179) (CHD) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used for this purpose. nih.govedpsciences.orgresearchgate.net

However, the field requires more advanced analytical tools. Future development should target:

Methods with lower limits of detection (LOD) and quantification (LOQ) to measure basal levels of 4-HDA and subtle changes in response to stimuli. nih.gov

Techniques capable of separating and quantifying the individual stereoisomers of 4-HDA from biological samples.

Mass spectrometry-based imaging to visualize the spatial distribution of 4-HDA within tissues and cells.

Novel probes and biosensors for real-time, in situ detection of 4-HDA to better understand its dynamic production and clearance.

Table 2: Comparison of Selected Analytical Methods for Aldehyde Detection

| Technique | Derivatization Agent | Detection Method | Advantages | Future Research Needs |

| HPLC | 1,3-Cyclohexanedione (CHD) | Fluorescence | Good for nM level detection in plasma and tissues. nih.gov | Improve recovery from biological matrices; stereoisomer separation. |

| HPLC-MS/MS | 2,4-Dinitrophenylhydrazine (DNPH) | Mass Spectrometry | High specificity and sensitivity for a wide range of aldehydes. researchgate.net | Miniaturization; higher throughput for clinical screening. |

| GC-MS | Phenylhydrazine derivatives | Mass Spectrometry | High sensitivity for volatile and semi-volatile aldehydes. | Optimization for non-volatile adducts; reduce sample preparation complexity. |

| MEPS-HPLC | None/various | UV-Vis | Miniaturized sample prep, reduced solvent use. nih.gov | Increase extraction efficiency; lower detection limits. |

Design of Advanced Experimental Models for Complex Biological Systems

To accurately study the biological impact of 4-HDA, it is essential to use experimental models that faithfully replicate the complexity of living systems. While simple systems like cell culture lines treated with exogenous aldehydes provide foundational knowledge, they often fail to capture the intricate interplay of metabolic pathways, cell-cell communication, and tissue architecture found in vivo. nih.gov A range of in vitro models have been developed to study lipid peroxidation, including emulsions, micelles, liposomes, and tissue homogenates. chalmers.setandfonline.commdpi.com

The next frontier in 4-HDA research lies in the development and application of more sophisticated models:

3D Organoid and Spheroid Cultures: These models better mimic the structure and function of tissues, providing a more relevant context for studying cellular responses to 4-HDA.